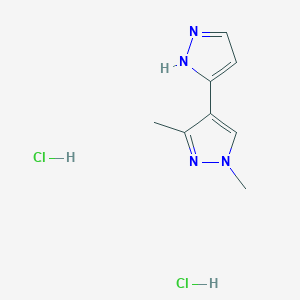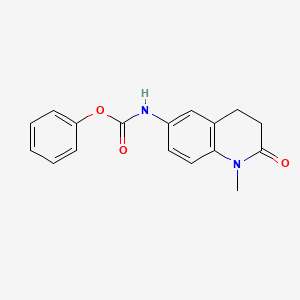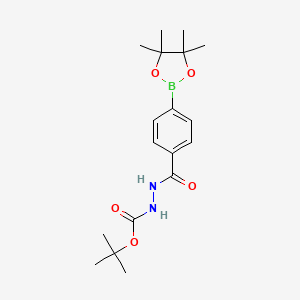![molecular formula C19H21N3O3 B2668285 4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide CAS No. 305375-25-1](/img/structure/B2668285.png)
4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide” is a complex organic molecule that contains a benzamide group, a nitro group, and a piperidine ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined by techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H-NMR), mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its specific molecular structure. These properties could include solubility, melting point, boiling point, and others .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity Studies
Metal complexes of new benzamides, closely related to the compound , have been synthesized to explore their structural characteristics and bioactivity. These compounds have demonstrated significant antibacterial activity against various bacterial strains, with copper complexes showing enhanced activities compared to free ligands. This suggests potential applications in the development of new antibacterial agents (Khatiwora et al., 2013).
Anticancer and Antidementia Agents
Novel piperidine derivatives, sharing a structural motif with 4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly those with bulky moieties, showed substantial activity increases. One such compound demonstrated significant potential as an antidementia agent (Sugimoto et al., 1990).
Serotonin Receptor Agonism
Research into benzamide derivatives bearing piperidine rings has identified compounds with promising serotonin 4 (5-HT4) receptor agonist activity. These compounds have been shown to possess favorable pharmacological profiles for gastrointestinal motility, suggesting potential applications in treating gastrointestinal disorders (Sonda et al., 2003).
Nonaqueous Capillary Electrophoresis
The study of imatinib mesylate and related substances, including a compound structurally similar to this compound, via nonaqueous capillary electrophoresis highlights the utility of such compounds in analytical chemistry. This technique offers a novel approach for the quality control of pharmaceuticals, demonstrating the broad applicability of these compounds beyond their bioactivity (Ye et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide” could include further studies on its synthesis, characterization, and biological activity. It could also involve the development of new methods for its synthesis, as well as the exploration of its potential applications in various fields .
Eigenschaften
IUPAC Name |
4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-5-6-15(13-18(14)22(24)25)19(23)20-16-7-9-17(10-8-16)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEJBBMOXVIEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate](/img/structure/B2668203.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2668204.png)
![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide](/img/structure/B2668205.png)
![Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2668208.png)

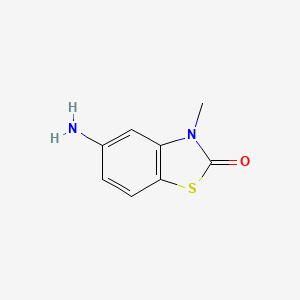
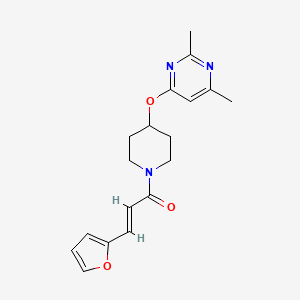
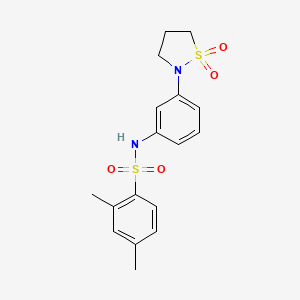
![3-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2668219.png)
![6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine](/img/structure/B2668220.png)
